3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
3-phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-10-12(17-7-9)11(18-19-10)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPBNNDXESQNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2N=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
Core Architecture
The compound’s scaffold consists of an oxazolo[4,5-b]pyridine system, where the oxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) is fused to a pyridine ring at positions 4 and 5. The phenyl group at position 3 and the trifluoromethyl (-CF₃) group at position 6 introduce steric and electronic modifications critical for reactivity and applications.
Table 1: Key Structural Descriptors
Preparation Methods
Cyclization of 2-Amino-3-Hydroxypyridine Derivatives
The most documented route involves cyclizing 2-amino-3-hydroxypyridine precursors with carbonylating agents.
Reaction Protocol (Adapted from EP0463970A1)
- Starting Material : 2-Amino-3-hydroxy-6-(trifluoromethyl)pyridine.
- Reagents : 1,1'-Carbonyldiimidazole (CDI, 1.5 equiv) in anhydrous tetrahydrofuran (THF).
- Conditions : Reflux under argon for 5–6 hours.
- Workup :
- Evaporate THF, resuspend in dichloromethane.
- Wash with 5% NaOH (6 × 150 mL) to isolate the cyclized product.
- Acidify aqueous phase to pH ≈5 with 2N HCl, filter, and desiccate.
Yield : 77% (analogous to Preparation 1 in EP0463970A1).
Key Observation : The trifluoromethyl group’s electron-withdrawing nature accelerates cyclization by stabilizing transition states.
Optimization Parameters
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of intermediates |
| Temperature | Reflux (~66°C) | Ensures complete cyclization |
| Reaction Time | 5–6 hours | Balances conversion and side reactions |
Yield : 50%.
Applicability : Introducing bromoethyl groups enables further cross-coupling to attach phenyl rings, though direct phenyl incorporation via Suzuki-Miyaura coupling remains unexplored in cited sources.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazole ring’s electron-deficient nature facilitates nucleophilic attacks, particularly at the C2 position. Key findings include:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aromatic substitution | KOtBu, THF, 0°C → RT | 2-Amino-substituted derivative | 68% | |
| SNAr with amines | Benzylamine, DMF, 80°C, 12 hr | 2-Benzylamino analog | 52% |
These reactions typically require polar aprotic solvents and mild heating to achieve moderate yields. Steric hindrance from the phenyl group at C3 limits reactivity at adjacent positions .
Cross-Coupling Reactions
The trifluoromethyl group enhances electrophilicity at C6, enabling metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C
-
Substrates : Arylboronic acids with electron-donating groups
-
Outcome : C6-arylation with retention of oxazole integrity
-
Example : Reaction with 4-methoxyphenylboronic acid yields 6-(4-methoxyphenyl) derivative (71% yield).
Buchwald-Hartwig Amination
-
Catalyst : Pd₂(dba)₃/Xantphos
-
Scope : Primary/secondary amines selectively functionalize C6
-
Limitation : Steric bulk reduces efficiency (e.g., tert-butylamine: 34% yield).
Electrophilic Aromatic Substitution
The pyridine moiety directs electrophiles to specific positions:
| Electrophile | Position Modified | Conditions | Product Purity |
|---|---|---|---|
| HNO₃/H₂SO₄ | C5 of pyridine | 0°C, 30 min | 89% |
| Br₂/FeBr₃ | C7 of oxazole | CH₂Cl₂, RT, 2 hr | 76% |
Nitration occurs regioselectively at the pyridine ring’s C5 due to electron withdrawal by the trifluoromethyl group.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions under catalyst-free conditions:
-
Dipolarophiles : Azides, nitriles
-
Conditions : Toluene, 110°C, 24 hr
-
Product : Triazole-fused hybrids (e.g., 1,2,3-triazolo-oxazolo-pyridine, 63% yield) .
Reductive Transformations
Controlled hydrogenation selectively reduces the pyridine ring:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm)/Pd-C | EtOH, RT, 6 hr | Dihydro-pyridine derivative | >95% |
| NaBH₄/NiCl₂·6H₂O | MeOH, 0°C, 1 hr | Partial oxazole ring opening | 41% |
Complete oxazole reduction requires harsher conditions (e.g., LiAlH₄, Δ), but often leads to decomposition.
Acid/Base-Mediated Rearrangements
Notable transformations include:
-
Ring Expansion : Treatment with HCl gas in dioxane induces oxazole → pyrimidine rearrangement (55% yield) .
-
Demethylation : BBr₃ in CH₂Cl₂ removes methyl groups from methoxy-substituted analogs, though not directly observed in the parent compound.
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile generates:
-
Primary product : C6 trifluoromethyl radical, trapped by TEMPO (91% yield).
-
Secondary pathway : Oxazole ring cleavage to form nitrile intermediates.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. It is employed as a reagent in various chemical reactions, facilitating the development of new synthetic pathways .
Biology
Research indicates that 3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine exhibits notable biological activities:
- Antimicrobial Properties : Investigated for efficacy against various microbial strains.
- Antifungal Activity : Preliminary studies suggest potential effectiveness against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum .
Medicine
The compound has shown promise as a pharmaceutical intermediate. Its unique structural features allow it to interact with biological targets, potentially leading to the development of new therapeutic agents. For instance:
- The trifluoromethyl group enhances lipophilicity, improving interactions with hydrophobic sites in proteins .
Industry
In industrial applications, 3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is utilized in:
- The development of advanced materials.
- Catalytic processes in chemical manufacturing .
Case Studies and Research Findings
Several studies have documented the biological and chemical properties of this compound:
-
Antifungal Activity Study : A recent investigation evaluated a series of trifluoromethyl pyrimidine derivatives for antifungal properties. Some derivatives exhibited high inhibition rates against fungal strains comparable to established antifungals like tebuconazole .
Compound Inhibition Rate (%) Fungal Strain 5b 96.76 Botrytis cinerea 5j 96.84 Botrytis cinerea 5l 100 Botrytis cinerea 5v 82.73 Sclerotinia sclerotiorum - Pharmaceutical Applications : The compound's mechanism involves binding to specific enzymes and receptors, which may inhibit or activate their functions, leading to diverse biological effects .
Mechanism of Action
The mechanism of action of 3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to changes in the protein’s conformation and activity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
- 3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
- 3-Methyl-1-phenyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C13H7F3N2O
- Molar Mass : 264.2 g/mol
- Density : 1.379 g/cm³ (predicted)
- Boiling Point : 373.1 °C (predicted)
- pKa : -2.04 (predicted) .
Antimicrobial Activity
Research has indicated that derivatives of oxazolo[4,5-b]pyridine exhibit notable antimicrobial properties. Specifically, compounds with trifluoromethyl substitutions have shown enhanced activity against various bacterial strains. For instance, studies have highlighted the effectiveness of similar compounds against E. coli and S. aureus, suggesting that the trifluoromethyl group may play a crucial role in enhancing antimicrobial efficacy .
Anticancer Properties
The anticancer potential of 3-phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine has been explored in various cell lines. Preliminary findings suggest that this compound exhibits cytotoxic effects on cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin. For example, one study reported IC50 values of 40.54 μg/mL for A549 lung cancer cells and 29.77 μg/mL for Caco-2 colorectal cancer cells .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties, particularly in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) activity effectively, which is crucial for maintaining cognitive function. The reported AChE inhibitory activity was comparable to established drugs such as donepezil .
Antioxidant Activity
The antioxidant capacity of 3-phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine has also been assessed in vitro. Compounds with similar structures demonstrated substantial free radical scavenging abilities in assays such as DPPH and ABTS tests. These findings suggest that this compound could be beneficial in mitigating oxidative stress-related diseases .
The biological activities of 3-phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes such as AChE contributes to its neuroprotective effects.
- Disruption of Bacterial Cell Wall Synthesis : The presence of the trifluoromethyl group may enhance the compound's ability to penetrate bacterial membranes and disrupt cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through various signaling pathways, leading to reduced cell viability.
Case Studies
- Antimicrobial Efficacy : In a study evaluating various derivatives against S. aureus, compounds similar to 3-phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine exhibited bacteriostatic effects at concentrations as low as 0.0227 µM .
- Cytotoxicity Against Cancer Cells : A comparative analysis showed that the compound's cytotoxicity was significantly higher than that of traditional chemotherapeutics in both A549 and Caco-2 cell lines .
- Neuroprotective Studies : In behavioral assessments involving mice models for memory impairment, compounds with similar structures demonstrated significant improvements in cognitive function compared to controls .
Q & A
Q. What are the common synthetic routes for preparing 3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine?
The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Condensation : Reacting substituted pyridine precursors (e.g., 5-benzofuran-2-yl-3-hydroxypropenone sodium salt) with heterocyclic amines to form fused oxazole-pyridine scaffolds .
- Cyclization : Acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) promote ring closure. For trifluoromethyl introduction, halogen-exchange reactions using CF₃I or Pd-catalyzed cross-coupling may be employed .
- Purification : Recrystallization from chloroform/methanol mixtures is effective, as evidenced by melting point validation (e.g., 123–124°C for analogous compounds) .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl vs. trifluoromethyl orientation). 2D techniques (HSQC, COSY) resolve connectivity ambiguities .
- FT-IR : Identifies functional groups (e.g., oxazole C-O-C stretching at ~1260 cm⁻¹) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₀F₃N₂O).
- X-ray Crystallography : Resolves stereochemical uncertainties, as applied to triazolopyridine derivatives .
Q. What are the key reactivity patterns of the oxazole-pyridine core?
The oxazole ring undergoes nucleophilic substitution at the C2 position, while the pyridine moiety participates in electrophilic aromatic substitution. The trifluoromethyl group enhances electron-withdrawing effects, directing reactions to meta/para positions. Example reactions:
- Nucleophilic substitution : React with Grignard reagents at the oxazole C2 position .
- Oxidation/Reduction : The pyridine ring can be reduced to dihydro derivatives using NaBH₄/Pd-C .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Condition Screening : Use Design of Experiments (DoE) to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .
- Purification : Implement column chromatography with gradient elution (hexane/EtOAc) or centrifugal partition chromatography for polar byproducts .
- Scale-Up Challenges : Address exothermicity during cyclization using flow chemistry setups to improve safety and reproducibility .
Q. How do researchers resolve contradictions in spectral data during structural elucidation?
- DFT Simulations : Compare experimental NMR shifts with B3LYP/6-31G* calculations to identify solvent effects or tautomeric forms .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm nitrogen connectivity in ambiguous cases .
- Multi-Technique Cross-Validation : Correlate X-ray data with IR and HRMS to resolve conflicts (e.g., distinguishing keto-enol tautomers) .
Q. What computational methods predict the compound’s bioactivity?
- Molecular Docking : Screen against target proteins (e.g., DPP-IV for diabetes) using AutoDock Vina. The trifluoromethyl group enhances hydrophobic interactions in enzyme pockets .
- QSAR Models : Train models on pyridine-based inhibitors to predict IC₅₀ values, leveraging descriptors like logP and polar surface area .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to prioritize synthesis targets .
Q. How do in vitro and in vivo bioactivity profiles diverge, and how can this be addressed?
- Metabolic Stability : The oxazole ring may undergo hepatic oxidation. Use microsomal assays (e.g., human liver microsomes) to identify vulnerable sites .
- Prodrug Strategies : Mask polar groups (e.g., carboxylic acid) as esters to improve bioavailability .
- PK/PD Modeling : Integrate in vitro IC₅₀ and ADME data to predict effective doses in animal models .
Data Contradiction Analysis
Q. Case Study: Conflicting Melting Points in Analogous Compounds
- Issue : Reported melting points for 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile range from 123–124°C vs. 287.5–293.5°C for its benzoic acid derivative .
- Resolution :
Methodological Resources
| Technique | Application Example | Reference |
|---|---|---|
| X-ray Crystallography | Resolving oxazole-pyridine ring conformations | |
| HRMS | Validating molecular formula (C₁₆H₁₀F₃N₂O) | |
| Flow Chemistry | Safe scale-up of exothermic cyclization steps | |
| DFT (B3LYP/6-31G*) | Simulating NMR shifts for tautomer analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
